molecular formula C19H13BrFN3S B2766570 2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1189868-46-9

2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2766570
CAS No.: 1189868-46-9
M. Wt: 414.3
InChI Key: BIKYXCPJEBZCDC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core substituted with a 4-bromophenyl group and a 4-fluorobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki coupling reaction between a brominated pyrazolo[1,5-a]pyrazine intermediate and a boronic acid derivative of the 4-bromophenyl group.

    Attachment of the 4-Fluorobenzylthio Group: This can be accomplished via a nucleophilic substitution reaction where a thiol derivative of 4-fluorobenzyl is reacted with the pyrazolo[1,5-a]pyrazine intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents would be chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl or fluorobenzyl groups, potentially leading to debromination or defluorination.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogenation reactions are commonly used.

    Substitution: Reagents like nitrating mixtures (for nitration) or halogenating agents (for halogenation) under controlled conditions are typical.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated or defluorinated derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or photonic properties, given its heterocyclic structure and the presence of halogenated aromatic groups.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The presence of the bromophenyl and fluorobenzyl groups can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in cell signaling, apoptosis, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4-[(4-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine
  • 2-(4-Bromophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
  • 2-(4-Bromophenyl)-4-[(4-nitrobenzyl)thio]pyrazolo[1,5-a]pyrazine

Uniqueness

Compared to similar compounds, 2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is unique due to the presence of the fluorine atom in the benzylthio group. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3S/c20-15-5-3-14(4-6-15)17-11-18-19(22-9-10-24(18)23-17)25-12-13-1-7-16(21)8-2-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKYXCPJEBZCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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